molecular formula C8H9BrO B1590072 3-Bromo-4,5-dimethylphenol CAS No. 71942-14-8

3-Bromo-4,5-dimethylphenol

Cat. No. B1590072
CAS RN: 71942-14-8
M. Wt: 201.06 g/mol
InChI Key: GJVYZGLNIKGKTE-UHFFFAOYSA-N
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Patent
US06828466B2

Procedure details

The general process was applied to a solution of 3-bromo-o-xylene (185 mg, 1.0 mmol) in 1.0 mL cyclohexane. The borylation step was carried out with HBPin (320 mg, 2.5 mmol) and dppe (8.0 mg, 0.02 mmol, 2 mol %) at 100° C. for 50 hours. After removal of the cyclohexane, the oxidation step was then performed as described above, after which the crude material was dissolved in CH2Cl2 and passed through a plug of silica gel. Evaporation of solvent gave 148 mg pure 10 (74%) as a white wax solid; mp 98-99° C. (lit. 101-102). 1H NMR (300 MHz, CDCl3): δ 6.91 (d, J=2.5 Hz, 1 H), 6.59 (d, J=2.7 Hz, 1 H), 2.25 (s, 6 H); 13C NMR (75 MHz, CDCl3): δ 153.2, 139.3, 128.3, 125.2, 116.9, 116.2, 21.4, 18.3; IR (neat): 3252, 2919, 1606, 1576, 1477, 1451, 1279, 1119, 839 cm−1; LRMS: m/e 200 (M+), 185, 121, 91; HRMS (EI): m/z 199.9839 [(M+); calcd for C8H9BrO: 199.9837]. For a previous preparation see Jacquesy et al., Chem. Soc., Chem. Commun. 110-111 (1980) (bromination of 3,4-dimethylphenol in superacid SbF5-HF, 83% yield) or Fischer and Henderson, Can. J. Chem. 61: 1045-1052 (1983).
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9].CCN(CC[O:17]C1C=CC(CC2C=CC=CC=2)=CC=1)CC.Cl>C1CCCCC1>[Br:1][C:2]1[CH:7]=[C:6]([OH:17])[CH:5]=[C:4]([CH3:8])[C:3]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
8 mg
Type
reactant
Smiles
CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the cyclohexane
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in CH2Cl2
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.